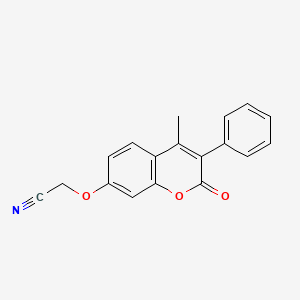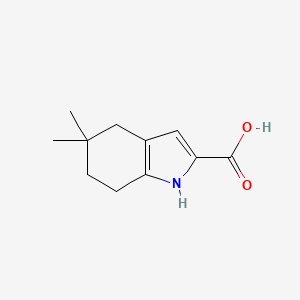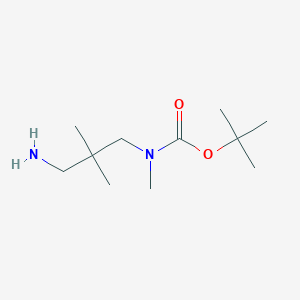
2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics of Plant-Derived Alkaloids
Study of Alkaloid Metabolism The metabolism of various plant-derived alkaloids, including those similar in structure to 2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, has been extensively researched. Enzymes like monooxygenase, NADPH-FMN-reductase, and CYP450 isoforms are crucial in the metabolism of these compounds. Understanding these metabolic pathways can aid in predicting and controlling the pharmacokinetic behavior of such complex molecules (Debnath et al., 2023).
Pharmacokinetic Drug Interactions The interaction of antiepileptic drugs (AEDs) with other pharmaceuticals, like antidepressants and antipsychotics, has been studied extensively. These interactions can alter the pharmacokinetics of the involved drugs, necessitating adjustments in dosing and careful monitoring. Though not directly related to 2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, understanding such interactions is crucial when considering the pharmacokinetics of new or less-studied compounds (Spina et al., 2016).
Bioactive Properties and Therapeutic Potential
Biological Activities of Quinoline Derivatives Quinoline and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The synthesis and biological activities of 8-hydroxyquinoline (8-HQ) derivatives have been the focus of many studies, demonstrating their therapeutic value and potential as pharmacological agents. This insight is valuable when exploring the applications of complex quinoline derivatives such as 2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Saadeh et al., 2020).
Bisbenzylisoquinoline Alkaloids in Traditional Medicine Bisbenzylisoquinoline (BBIQ) alkaloids, found in families like Berberidaceae and Ranunculaceae, have significant pharmacological effects and are used in traditional medicine for various purposes. Understanding the botany, traditional uses, phytochemistry, pharmacokinetics, and toxicity of these compounds can provide insights into the potential therapeutic applications of structurally similar compounds (Zhang et al., 2020).
properties
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-21(25-15-18-8-4-5-12-24-18)17-9-10-19-20(14-17)26-23(30)27(22(19)29)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2,(H,25,28)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJXBLFFIHNSQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)





![N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2401695.png)
![(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2401696.png)
![N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2401697.png)
![5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine](/img/structure/B2401698.png)
![Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate](/img/structure/B2401699.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2401700.png)
![3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2401701.png)
![6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2401704.png)